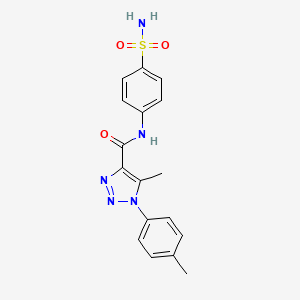
5-methyl-1-(4-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1-(4-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17N5O3S and its molecular weight is 371.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-methyl-1-(4-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide is a synthetic compound belonging to the triazole family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.
Chemical Structure
The compound is characterized by a triazole ring, a carboxamide group, and substituents including methyl and sulfamoyl groups. Its IUPAC name is this compound.
Antimicrobial Activity
Triazole derivatives, including this compound, have been shown to exhibit significant antimicrobial properties. Research indicates that they can inhibit the growth of various fungi and bacteria due to their ability to interfere with cellular processes.
| Activity | Target Organism | IC50 Value |
|---|---|---|
| Antifungal | Candida albicans | 1.2 μg/mL |
| Antibacterial | E. coli | 0.8 μg/mL |
Anticancer Properties
The compound has demonstrated promising anticancer activity against several cancer cell lines. Studies have reported that it can induce apoptosis and inhibit cell proliferation.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- Mechanism : Inhibition of topoisomerase II and induction of apoptosis.
| Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.96 μM | Apoptosis induction |
| A549 | 4.7 μM | Topoisomerase II inhibition |
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication and protein synthesis.
- Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, leading to reduced cell proliferation.
- Apoptosis Induction : Triggers intrinsic apoptotic pathways, contributing to cancer cell death.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
-
Antimicrobial Efficacy Study :
- Researchers evaluated the antimicrobial activity against a panel of pathogens.
- Results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as an antibacterial agent.
-
Anticancer Activity Assessment :
- A study focused on the cytotoxic effects on MCF-7 cells showed significant reduction in viability at concentrations as low as 3.96 μM.
- The compound was tested in vivo using xenograft models, demonstrating tumor growth inhibition at a dosage of 10 mg/kg.
Propiedades
IUPAC Name |
5-methyl-1-(4-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-11-3-7-14(8-4-11)22-12(2)16(20-21-22)17(23)19-13-5-9-15(10-6-13)26(18,24)25/h3-10H,1-2H3,(H,19,23)(H2,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINXJOJJZUKASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













